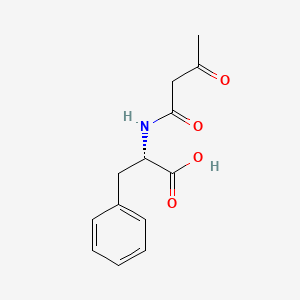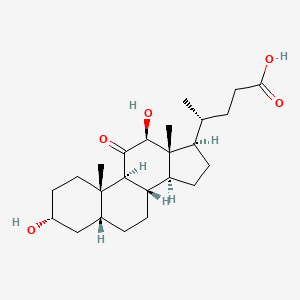![molecular formula C11H11I2NO4 B14709109 N-[3-(4-Hydroxy-3,5-diiodophenyl)propanoyl]glycine CAS No. 24324-30-9](/img/structure/B14709109.png)
N-[3-(4-Hydroxy-3,5-diiodophenyl)propanoyl]glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-Hydroxy-3,5-diiodophenyl)propanoyl]glycine is an organic compound that belongs to the class of phenylpropanoic acids It is characterized by the presence of two iodine atoms and a hydroxy group attached to a benzene ring, which is further connected to a propanoic acid moiety and glycine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Hydroxy-3,5-diiodophenyl)propanoyl]glycine typically involves the iodination of a precursor compound followed by coupling with glycine. One common method involves the iodination of 4-hydroxyphenylpropanoic acid using iodine and an oxidizing agent such as hydrogen peroxide. The resulting 3-(4-hydroxy-3,5-diiodophenyl)propanoic acid is then reacted with glycine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-Hydroxy-3,5-diiodophenyl)propanoyl]glycine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The iodine atoms can be reduced to hydrogen using reducing agents such as sodium borohydride.
Substitution: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: 3-(4-oxo-3,5-diiodophenyl)propanoyl glycine.
Reduction: N-[3-(4-Hydroxyphenyl)propanoyl]glycine.
Substitution: N-[3-(4-Azido-3,5-diiodophenyl)propanoyl]glycine.
Scientific Research Applications
N-[3-(4-Hydroxy-3,5-diiodophenyl)propanoyl]glycine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-[3-(4-Hydroxy-3,5-diiodophenyl)propanoyl]glycine involves its interaction with specific molecular targets. The hydroxy and iodine groups play a crucial role in binding to enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes by binding to their active sites or alter receptor function by interacting with their binding domains. These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxy-3,5-diiodophenyl)propanoic acid: Lacks the glycine moiety but shares similar structural features.
N-Alpha-Acetyl-3,5-Diiodotyrosylglycine: Contains an acetyl group instead of the propanoic acid moiety.
3-(3,5-Diiodo-4-hydroxyphenyl)lactate: Similar iodine and hydroxy substitution but with a lactate group.
Uniqueness
N-[3-(4-Hydroxy-3,5-diiodophenyl)propanoyl]glycine is unique due to the presence of both the propanoic acid and glycine moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
24324-30-9 |
|---|---|
Molecular Formula |
C11H11I2NO4 |
Molecular Weight |
475.02 g/mol |
IUPAC Name |
2-[3-(4-hydroxy-3,5-diiodophenyl)propanoylamino]acetic acid |
InChI |
InChI=1S/C11H11I2NO4/c12-7-3-6(4-8(13)11(7)18)1-2-9(15)14-5-10(16)17/h3-4,18H,1-2,5H2,(H,14,15)(H,16,17) |
InChI Key |
RQYNGBRLYJJKDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)CCC(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


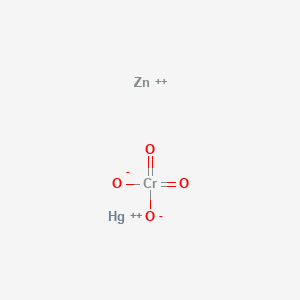
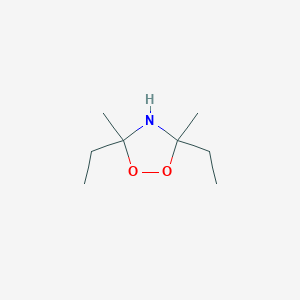
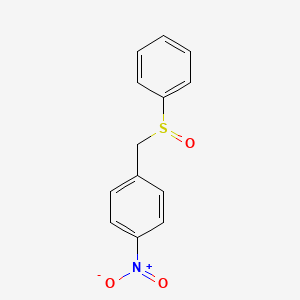
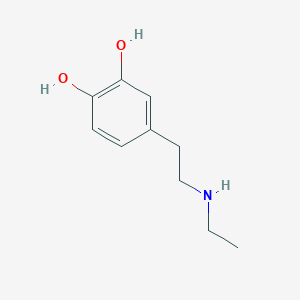
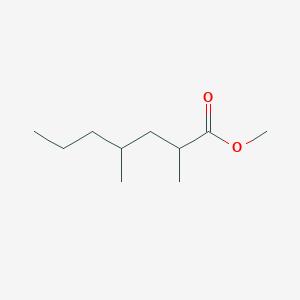

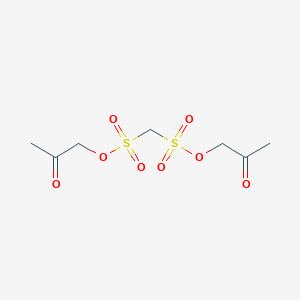
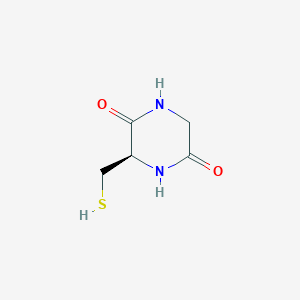
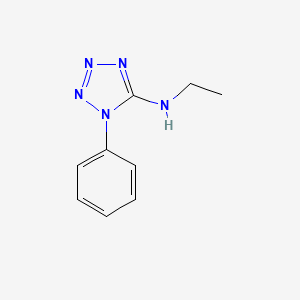

![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14709080.png)

